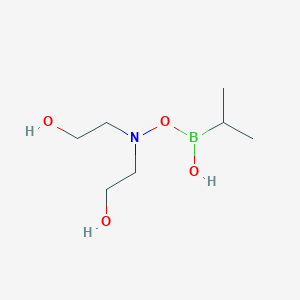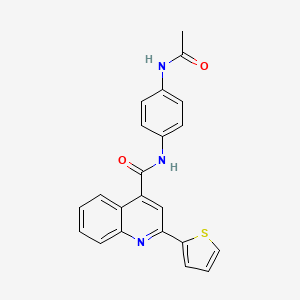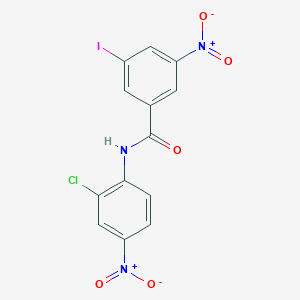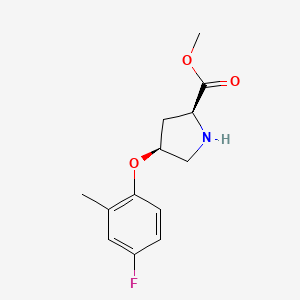
Bis(2-hydroxyethyl)amino hydrogen isopropylboronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyethyl)amino hydrogen isopropylboronate is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of boron, nitrogen, and hydroxyl groups, which contribute to its reactivity and functionality in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)amino hydrogen isopropylboronate typically involves the reaction of diethanolamine with isopropylboronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves heating the reactants to a specific temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-hydroxyethyl)amino hydrogen isopropylboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids and other derivatives.
Reduction: Reduction reactions can yield different boron-containing compounds.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and substituted amines. These products have significant applications in organic synthesis and material science .
Applications De Recherche Scientifique
Bis(2-hydroxyethyl)amino hydrogen isopropylboronate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Bis(2-hydroxyethyl)amino hydrogen isopropylboronate exerts its effects involves its ability to form stable complexes with various substrates. The boron atom plays a crucial role in these interactions, facilitating the formation of new bonds and enhancing the reactivity of the compound. The molecular targets and pathways involved include interactions with hydroxyl and amino groups, leading to the formation of stable intermediates and products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane: Known for its buffering properties and use in biochemical applications.
N,N-Bis(2-hydroxyethyl)isopropanolamine: Similar in structure but with different reactivity and applications.
3,7-Bis(N,N-(2-hydroxyethyl)amino)phenothiazinium: Used in dye synthesis and has distinct photophysical properties.
Uniqueness
Bis(2-hydroxyethyl)amino hydrogen isopropylboronate stands out due to its unique combination of boron and nitrogen atoms, which confer specific reactivity and functionality. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C7H18BNO4 |
|---|---|
Poids moléculaire |
191.04 g/mol |
Nom IUPAC |
[bis(2-hydroxyethyl)amino]oxy-propan-2-ylborinic acid |
InChI |
InChI=1S/C7H18BNO4/c1-7(2)8(12)13-9(3-5-10)4-6-11/h7,10-12H,3-6H2,1-2H3 |
Clé InChI |
DERPKHXRQOTSLA-UHFFFAOYSA-N |
SMILES canonique |
B(C(C)C)(O)ON(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-2-[(E)-[(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)imino]methyl]phenol](/img/structure/B12478833.png)
![5-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12478834.png)
![2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate](/img/structure/B12478844.png)


![2-cyclopropyl-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B12478851.png)
![3,3,7,8-tetramethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12478852.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclohexanamine](/img/structure/B12478870.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B12478875.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B12478878.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl 4-tert-butylbenzoate](/img/structure/B12478884.png)

![5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole](/img/structure/B12478903.png)
![3,5-Dimethyl-N-({3-[(4-methylphenyl)methoxy]phenyl}methyl)adamantan-1-amine](/img/structure/B12478904.png)
